5-isopropyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
描述
属性
IUPAC Name |
7-[4-[2-(3-methylphenyl)acetyl]piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3/c1-20(2)33-18-24(27-25(19-33)29(37)34(30-27)23-10-5-4-6-11-23)28(36)32-14-12-31(13-15-32)26(35)17-22-9-7-8-21(3)16-22/h4-11,16,18-20H,12-15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBVXBQMZMHNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-Isopropyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex heterocyclic compound with potential therapeutic applications. Its structure suggests a multifaceted interaction profile, particularly in oncology and possibly other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C29H31N5O3
- Molecular Weight : 497.6 g/mol
- CAS Number : 1105231-15-9
Biological Activity Overview
Research indicates that compounds similar to 5-isopropyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one exhibit significant biological activities, particularly in cancer treatment through the inhibition of key cellular pathways.
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Inhibition of Polo-Like Kinase 1 (Plk1) :
- Plk1 is a critical regulator of cell cycle progression and is often overexpressed in various cancers. Compounds targeting Plk1 can disrupt mitotic processes, leading to apoptosis in cancer cells. The identified compound may share structural features that allow it to inhibit Plk1 effectively, similar to other heterocyclic scaffolds that have shown promising results in preclinical studies .
- Protein-Protein Interaction Inhibition :
Case Studies and Research Findings
A review of literature reveals several studies investigating the biological activity of structurally related compounds:
In Vitro Studies
In vitro assays have shown that derivatives of pyrazolo compounds possess significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Several compounds within this class have demonstrated IC50 values in the low micromolar range against breast and prostate cancer cell lines, indicating potent anti-cancer activity.
相似化合物的比较
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs based on substituent variations, synthetic strategies, and inferred physicochemical properties.
Core Structure and Substitution Patterns
Key Differences and Implications
Substituent Flexibility at Position 7 :
- The target compound’s piperazine-carbonyl-m-tolylacetyl group introduces greater conformational flexibility and hydrogen-bonding capacity compared to simpler arylpiperazines (e.g., fluorophenyl in ). This may enhance target selectivity in enzyme inhibition .
- By contrast, MK9 lacks a substituent at position 7, relying instead on phenyl and p-tolyl groups for hydrophobic interactions .
Electron-withdrawing groups (e.g., nitro in MK61 ) at position 5 reduce electron density in the core, which could alter binding affinity in charge-dependent interactions.
Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling reactions, similar to the arylpiperazine derivatization described in . Isomerization risks (e.g., pyrazolo[4,3-e]triazolo[4,3-c]pyrimidines in ) are mitigated by the rigid pyridinone core.
Physicochemical Properties (Inferred)
- Lipophilicity : The m-tolylacetyl group increases logP compared to analogs with fluorophenyl () or ethoxyphenyl () groups.
- Molecular Weight: At ~550–600 g/mol, the target compound exceeds the ideal range for oral bioavailability, a common challenge in pyrazolo-pyridinone derivatives .
- Solubility : The acetyl and piperazine moieties may improve aqueous solubility relative to fully aromatic analogs like MK9 .
常见问题
Basic Research Questions
Q. What are the critical steps in synthesizing the pyrazolo[4,3-c]pyridine core of this compound, and how do reaction conditions influence yield?
- Methodology: The pyrazolo[4,3-c]pyridine core is typically synthesized via cyclization of precursors like 2-phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by aldehyde-mediated cyclization . Key parameters include solvent choice (e.g., ethanol for solubility), temperature control (reflux at ~80°C), and catalysts (e.g., HCl for protonation). Yield optimization often requires chromatographic purification or recrystallization .
Q. How can structural characterization (e.g., NMR, MS) resolve ambiguities in functional group assignments for this complex molecule?
- Methodology: Use 1H/13C NMR to identify aromatic protons (δ 7.2–8.5 ppm for pyridine/phenyl groups) and carbonyl signals (δ 160–180 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C29H30N5O3+ requires m/z 496.2342). Comparative analysis with simpler analogs (e.g., pyrazolo[4,3-c]pyridines lacking piperazine) helps isolate signals from the m-tolyl acetyl group .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Methodology: Prioritize kinase inhibition assays (e.g., ATP-binding pocket targeting) due to structural similarity to pyrazolo-pyridine kinase inhibitors . Use fluorescence polarization or ELISA-based assays for IC50 determination. Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 cells) ensures selectivity .
Advanced Research Questions
Q. How do substituent variations on the piperazine ring (e.g., m-tolyl acetyl vs. methyl ester) impact target affinity and pharmacokinetics?
- Methodology: Conduct SAR studies by synthesizing analogs with modified piperazine substituents (e.g., replacing m-tolyl acetyl with ethyl ester or carboxylic acid). Compare LogP values (via HPLC) for solubility and MDCK cell assays for permeability. In vivo PK studies in rodents assess bioavailability changes .
Q. What strategies resolve contradictory data in enzyme inhibition vs. cellular activity for this compound?
- Methodology: Investigate off-target effects via proteome-wide profiling (e.g., KINOMEscan). Use CRISPR-edited cell lines to validate target engagement. Molecular dynamics simulations can model ligand-receptor interactions, explaining discrepancies between in vitro and cellular data .
Q. How can computational modeling guide the optimization of metabolic stability without compromising activity?
- Methodology: Perform DFT calculations to identify metabolic hot spots (e.g., labile ester groups). Docking studies (e.g., AutoDock Vina) prioritize modifications that retain binding affinity. Validate predictions with microsomal stability assays (human liver microsomes + NADPH) and LC-MS metabolite identification .
Data Contradiction Analysis
Q. Why might reported IC50 values for kinase inhibition vary across studies?
- Analysis: Differences in assay conditions (e.g., ATP concentration, enzyme isoforms) or compound purity (e.g., residual solvents affecting solubility) can skew results. Standardize protocols using recombinant kinases (e.g., EGFR T790M mutant) and ≥95% pure compound (validated by HPLC) .
Key Structural and Functional Comparisons
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